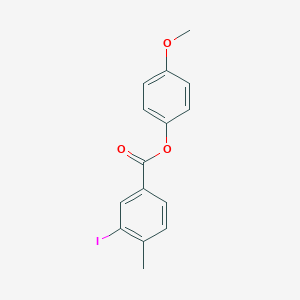

4-Methoxyphenyl 3-iodo-4-methylbenzoate

Description

4-Methoxyphenyl 3-iodo-4-methylbenzoate is a benzoate ester derivative characterized by a 3-iodo-4-methylbenzoic acid backbone esterified with a 4-methoxyphenyl group. This compound integrates multiple functional groups: an electron-donating methoxy group on the aryl ester, a sterically significant methyl group at the 4-position, and a heavy iodine atom at the 3-position.

Properties

Molecular Formula |

C15H13IO3 |

|---|---|

Molecular Weight |

368.17 g/mol |

IUPAC Name |

(4-methoxyphenyl) 3-iodo-4-methylbenzoate |

InChI |

InChI=1S/C15H13IO3/c1-10-3-4-11(9-14(10)16)15(17)19-13-7-5-12(18-2)6-8-13/h3-9H,1-2H3 |

InChI Key |

FLLWVIBSILWPME-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)OC)I |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)OC)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural Variations in Analogous Benzoate Derivatives

*Calculated based on formula C₁₅H₁₃IO₃. †Nonlinear optical (NLO) properties inferred from .

Key Observations:

- Substituent Position : The 4-methyl group reduces polarity compared to hydroxyl analogs (e.g., Methyl 4-hydroxy-3-iodobenzoate), favoring lipophilicity and altering solubility profiles .

- Iodo Substituent : The 3-iodo group introduces a heavy atom effect, which may influence radiative decay pathways in fluorescence or phosphorescence, as seen in iodinated quinazolines .

Electronic and Optical Properties

The 4-methoxyphenyl group is a strong electron donor, facilitating intramolecular charge transfer (ICT) in conjugated systems. For example:

- In quinazoline derivatives, 4-methoxyphenyl substituents induce red-shifted emission maxima (~50–100 nm) compared to halogenated analogs due to enhanced π-electron delocalization .

- Chromophores with bis-(4-methoxyphenyl)amino donors exhibit λmax values near 745 nm, slightly blue-shifted compared to dialkylamino analogs (753 nm) due to reduced polarizability .

For the target compound, the methoxyphenyl ester may similarly stabilize excited states, though the absence of extended conjugation (e.g., compared to azo dyes in ) limits bathochromic shifts.

Preparation Methods

Direct Esterification via Acyl Chloride Intermediate

A widely employed strategy involves the activation of 3-iodo-4-methylbenzoic acid to its acyl chloride derivative, followed by reaction with 4-methoxyphenol.

Procedure :

-

Activation : 3-Iodo-4-methylbenzoic acid is treated with thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane (DCM) for 4–6 hours. The reaction produces 3-iodo-4-methylbenzoyl chloride, with excess SOCl₂ removed via distillation.

-

Esterification : The acyl chloride is reacted with 4-methoxyphenol in the presence of a base such as pyridine or triethylamine (TEA) to neutralize HCl. The reaction proceeds at 0–25°C for 12–24 hours.

Key Data :

Challenges :

Transesterification of Methyl Ester Precursors

An alternative route utilizes methyl 3-iodo-4-methylbenzoate (readily available commercially) and 4-methoxyphenol under basic or acidic conditions to facilitate ester exchange.

Procedure :

-

Base-Catalyzed Transesterification : Methyl 3-iodo-4-methylbenzoate is heated with 4-methoxyphenol in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 80–100°C for 8–12 hours.

-

Acid-Catalyzed Transesterification : Employing p-toluenesulfonic acid (PTSA) in toluene under reflux (110°C) for 6–10 hours.

Key Data :

Advantages :

Sequential Iodination and Methoxylation

For substrates lacking pre-installed iodine or methoxy groups, a stepwise approach is adopted:

Procedure :

-

Iodination : 4-Methylbenzoic acid is iodinated using N-iodosuccinimide (NIS) in acetic acid at 50°C for 6 hours, yielding 3-iodo-4-methylbenzoic acid.

-

Esterification : The iodinated acid is converted to 4-methoxyphenyl ester via methods outlined in Sections 1.1 or 1.2.

Key Data :

Challenges :

Optimization Strategies and Catalytic Systems

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

-

Polar Aprotic Solvents : DMF enhances nucleophilicity of 4-methoxyphenol in transesterification.

-

Weak Bases : Potassium carbonate minimizes hydrolysis of ester intermediates compared to stronger bases like NaOH.

Comparative Data :

| Solvent | Base | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| DMF | K₂CO₃ | 78 | 10 |

| Toluene | PTSA | 82 | 8 |

| THF | Pyridine | 68 | 24 |

Temperature and Reaction Kinetics

Elevated temperatures accelerate transesterification but risk decomposition of iodinated aromatics. Optimal ranges:

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

Industrial-Scale Considerations

Cost-Effective Reagents

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.